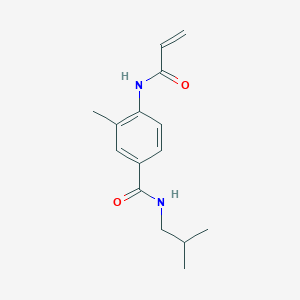
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: 3-Methyl-N-(2-methylpropyl)benzamide and prop-2-enoyl chloride
Conditions: The reaction is performed in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid formed.
Product: 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions. The starting materials often include 3-methylbenzoic acid, 2-methylpropylamine, and prop-2-enoyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
-
Step 1: Formation of 3-Methyl-N-(2-methylpropyl)benzamide
Reactants: 3-methylbenzoic acid and 2-methylpropylamine
Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: 3-Methyl-N-(2-methylpropyl)benzamide
化学反应分析
Types of Reactions
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Halides or hydroxyl derivatives
科学研究应用
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methyl-N-(2-methylpropyl)benzamide
- 4-(Prop-2-enoylamino)benzamide
- N-(2-methylpropyl)-4-aminobenzamide
Uniqueness
3-Methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research.
属性
IUPAC Name |
3-methyl-N-(2-methylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-14(18)17-13-7-6-12(8-11(13)4)15(19)16-9-10(2)3/h5-8,10H,1,9H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYCLFFECUMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













